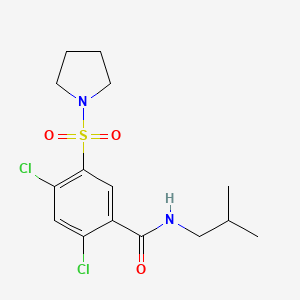![molecular formula C27H28N2O5S B11646757 2-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11646757.png)
2-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of several functional groups: an ethoxy group, a methoxyphenoxy group, and a tetrahydrobenzothienopyrimidinone core.
- The compound’s structure suggests potential biological activity, which we’ll explore further.
Preparation Methods
- Unfortunately, I couldn’t find specific synthetic routes for this exact compound. we can infer some possibilities based on related structures.
- One approach could involve the condensation of an ethoxy-substituted phenol with a suitable precursor containing the tetrahydrobenzothienopyrimidinone core.
- Industrial production methods likely involve multi-step syntheses, protecting groups, and purification techniques.
Chemical Reactions Analysis
- Given the compound’s complexity, it could undergo various reactions:
Oxidation: Oxidation of the thienopyrimidinone core or the phenolic moiety.
Reduction: Reduction of the nitro group (if present) or other functional groups.
Substitution: Ethoxy or methoxyphenoxy groups may be susceptible to nucleophilic substitution.
- Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., NaOH).
- Major products depend on reaction conditions and regioselectivity.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., antiviral, anticancer, or anti-inflammatory).
Materials Science: Explore its use in organic electronics or as a building block for functional materials.
Biological Studies: Assess its impact on cellular pathways or receptors.
Pharmacokinetics: Study its absorption, distribution, metabolism, and excretion.
Mechanism of Action
- Without specific data, we can speculate:
- It may interact with receptors or enzymes due to its complex structure.
- Molecular targets could include kinases, GPCRs, or ion channels.
- Pathways affected might involve signal transduction or metabolic processes.
Comparison with Similar Compounds
- Similar compounds include:
Phenol, 4-ethyl-2-methoxy-: A simpler derivative with an ethyl group instead of the complex substituents.
Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-: Not directly related but shares an ethoxy group.
3-Methoxy-4-ethoxyphenethylamine (MEPEA): A psychedelic compound with a similar methoxyethoxy group.
Remember that this compound’s detailed characterization would require experimental data
Properties
Molecular Formula |
C27H28N2O5S |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
2-[3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C27H28N2O5S/c1-3-32-22-15-17(11-12-21(22)34-14-13-33-19-8-6-7-18(16-19)31-2)25-28-26(30)24-20-9-4-5-10-23(20)35-27(24)29-25/h6-8,11-12,15-16H,3-5,9-10,13-14H2,1-2H3,(H,28,29,30) |
InChI Key |
JNZGDLOVVZOPAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)OCCOC5=CC=CC(=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[3-(benzyloxy)phenyl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile](/img/structure/B11646677.png)
![Methyl 4,5-dimethyl-2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11646687.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11646695.png)
![2-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11646701.png)
![[(5E)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11646709.png)
![N-{(5Z)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide](/img/structure/B11646714.png)
![N-[4-(2,3-dimethylphenoxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide](/img/structure/B11646719.png)

![3-methyl-N'-[(1Z)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11646733.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-cyclopropylquinoline-4-carbohydrazide](/img/structure/B11646740.png)
![5-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide](/img/structure/B11646745.png)

![2-[(4-Methoxy-phenylcarbamoyl)-methyl]-3-phenyl-butyric acid](/img/structure/B11646765.png)
![(4E)-4-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11646774.png)
